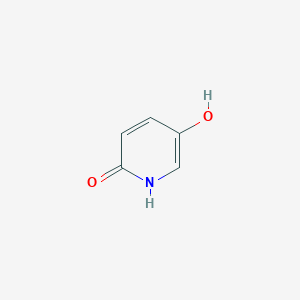

2,5-Dihydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,5-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone, is a heterocyclic organic compound with the chemical formula C₅H₅NO₂.[1][2] It serves as a crucial intermediate in the metabolic degradation of nicotine and other pyridine derivatives, making it a subject of significant interest in biochemistry and environmental science.[3][4][5] In biological systems, it is notably metabolized by the enzyme this compound dioxygenase (NicX), which catalyzes the oxidative cleavage of the pyridine ring.[1][6][7] Its structural features, including two hydroxyl groups on a pyridine ring, also make it a valuable building block in pharmaceutical and chemical synthesis.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in various scientific contexts. These properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5154-01-8 | [1][2] |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.1 g/mol | [1] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | 250-260 °C | [1][2] |

| Boiling Point | 334 °C | [1][2] |

| Density | 1.379 g/cm³ | [1][2] |

| Flash Point | 156 °C | [1] |

| pKa (Predicted) | 8.51 ± 0.10 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9][10] Introduce a small amount of the powdered sample into the open end of a capillary tube.[8] Pack the solid into the sealed end by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[9] The packed sample height should be approximately 1-2 mm.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point. For a more precise measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point. Then, heat slowly at a rate of about 1-2°C per minute as you approach the expected melting point.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes during the stepwise addition of a titrant.[12][13]

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker or reaction vessel

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH[12]

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water to create a solution of known concentration (e.g., 1 mM).[12] Add KCl solution to maintain a constant ionic strength.[12]

-

Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[12]

-

Titration: Begin stirring the solution. Add the titrant (0.1 M NaOH for an acidic substance or 0.1 M HCl for a basic substance) in small, precise increments from the buret.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[12]

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. For a weak acid titration, the pH at the half-equivalence point is equal to the pKa.[13][14]

Metabolic Pathway of this compound

This compound is a central intermediate in the catabolism of various pyridine derivatives, including nicotine and 3-hydroxypyridine.[1][3] Its primary metabolic fate involves ring cleavage catalyzed by the non-heme iron-dependent enzyme this compound dioxygenase (NicX).[1][7] This enzyme facilitates the degradation of 2,5-DHP into N-formylmaleamic acid, which is further metabolized in the cell.[3]

References

- 1. This compound (5154-01-8) for sale [vulcanchem.com]

- 2. This compound CAS#: 5154-01-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150 [mdpi.com]

- 5. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 6. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by this compound Dioxygenase NicX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of this compound by this compound Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. pennwest.edu [pennwest.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. study.com [study.com]

An In-depth Technical Guide to 2,5-Dihydroxypyridine (CAS 5154-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypyridine (CAS 5154-01-8), also known as 5-hydroxy-2-pyridone or 2,5-pyridinediol, is a pivotal heterocyclic compound with significant applications in pharmaceutical synthesis and bioremediation research.[1][2] Its unique structure, featuring a pyridine ring with hydroxyl groups at the 2 and 5 positions, imparts valuable reactivity as a chemical building block.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological significance, and key experimental protocols, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in synthesis and biological studies. The compound is typically an off-white to gray solid.[3] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 5154-01-8 | [1][3][] |

| Molecular Formula | C₅H₅NO₂ | [1][] |

| Molecular Weight | 111.10 g/mol | [1][][5] |

| Melting Point | 240-260°C (decomposes) | [1][3][] |

| Boiling Point | 333.8 ± 42.0°C at 760 mmHg | [1][3][] |

| Density | 1.379 ± 0.06 g/cm³ | [1][] |

| pKa | 8.51 ± 0.10 (Predicted) | [1][3] |

| InChI Key | CHGPEDOMXOLANF-UHFFFAOYSA-N | [1][] |

Synthesis Methodologies

The synthesis of this compound can be achieved through both chemical and biological routes, with enzymatic methods offering high efficiency and regioselectivity.

Chemical Synthesis

Chemical synthesis approaches often involve the hydroxylation of a pyridine precursor. One documented method involves reacting 3-hydroxypyridine with peroxodisulfuric acid in the presence of sulfuric acid.[6] However, achieving position-specific hydroxylation can be challenging with conventional chemical methods.[6] Another common laboratory-scale synthesis involves the reaction of pyridine with hydroxylamine, followed by oxidation with an agent like potassium permanganate or chromic acid.[2]

Enzymatic and Biological Synthesis

Microbial and enzymatic syntheses represent highly efficient and specific methods for producing this compound. It is a known intermediate in the microbial degradation of nicotine and related compounds.[1][7]

-

From 3-Hydroxypyridine: Certain microorganisms isolated from soil can accumulate this compound when cultured in a medium containing 3-hydroxypyridine.[6][8]

-

From 6-hydroxy-3-succinoylpyridine (HSP): A highly efficient method utilizes nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) to convert HSP into this compound.[1][7] This enzymatic approach has been optimized using immobilized enzymes to improve stability and reusability.[7]

Caption: Generalized synthesis pathways for this compound.

Biological Activity and Mechanism of Action

This compound is a central metabolic intermediate in the catabolism of many pyridine derivatives, including nicotinate and nicotine.[1][7][9] Its primary biological role is as a substrate for the enzyme this compound dioxygenase (NicX), a non-heme iron oxygenase.[1][10]

This enzyme catalyzes the oxidative ring-opening of this compound to produce N-formylmaleamic acid (NFM).[1][9][10] The reaction is initiated by the attack of an Fe(III)-superoxide species on the substrate, involving a proton-coupled electron transfer (PCET) process.[1][10] This degradation pathway is a critical step in the microbial bioremediation of environments contaminated with pyridine-based compounds.[1][2]

Caption: Metabolic degradation of this compound via NicX.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable molecule for various applications:

-

Pharmaceutical Intermediate: As a heterocyclic building block with two reactive hydroxyl groups, it serves as a precursor in the synthesis of more complex pharmaceutical molecules.[1] Pyridine and pyridone scaffolds are prevalent in FDA-approved drugs, highlighting their importance in drug design.[11][12]

-

Bioremediation Research: It is a key metabolite in the degradation of nicotine and other pyridine derivatives.[7] Studying its formation and degradation helps in developing microbial strategies for cleaning up tobacco waste and other environmental pollutants.[2]

-

Enzymology and Mechanistic Studies: The compound is a model substrate for investigating enzymatic reactions, particularly those involving non-heme iron dioxygenases like NicX.[1] It is used to elucidate complex biochemical mechanisms such as proton-coupled electron transfer (PCET) in biological systems.[1][10]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies for key experiments involving this compound.

Protocol: Enzymatic Synthesis using Immobilized HSPHZZ

This protocol is adapted from the highly efficient synthesis of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) using an immobilized nicotine hydroxylase.[7]

1. Enzyme Immobilization:

- Prepare a solution of purified nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ).

- Add Immobead 150 carrier to the enzyme solution.

- Incubate the mixture with gentle shaking to allow for covalent binding of the enzyme to the support.

- Wash the immobilized enzyme (ImmHSPHZZ) with buffer to remove any unbound protein.

2. Enzymatic Reaction:

- Prepare a reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl, pH 9.0).[7]

- Add the substrate, 6-hydroxy-3-succinoylpyridine (HSP), to the desired concentration (e.g., 0.75 mM).[7]

- Initiate the reaction by adding the immobilized enzyme (e.g., 30 mg/mL).[7]

- Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation for a set time (e.g., 30-40 minutes).[7]

3. Product Analysis:

- Terminate the reaction by removing the immobilized enzyme (which can be recycled).

- Analyze the supernatant for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC).

- Calculate the conversion rate based on the initial substrate concentration and final product concentration. Under optimal conditions, conversion rates of over 85% have been reported.[7]

start [label="Start: Purified HSPHZZ Enzyme\n & Immobead 150", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

immobilize [label="1. Immobilization\n(Incubation & Washing)"];

reaction [label="2. Enzymatic Reaction\n(Add Substrate HSP, Incubate at 35°C, pH 9.0)"];

analysis [label="3. Product Analysis\n(HPLC)"];

end [label="End: Quantified 2,5-DHP\n& Recyclable Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> immobilize;

immobilize -> reaction;

reaction -> analysis;

analysis -> end;

}

Caption: Workflow for enzymatic synthesis of this compound.

Protocol: Characterization of this compound Dioxygenase (NicX) Activity

This protocol outlines the steps to characterize the activity of the enzyme responsible for degrading this compound.

1. Enzyme Preparation:

- Obtain cell extract from a microorganism known to express NicX, such as Pseudomonas putida KT2440 or a recombinant E. coli strain.[10][13]

- Purify the NicX enzyme from the cell extract using standard chromatography techniques if necessary.

2. Activity Assay:

- Prepare an assay buffer (e.g., pH 7.0) containing the purified enzyme or cell extract.[8]

- Add the substrate, this compound, to the buffer.

- Initiate the reaction by adding the required cofactor, Fe²⁺.[8]

- Monitor the reaction by observing the decrease in absorbance at 320 nm, which corresponds to the cleavage of the this compound ring.[8]

- Alternatively, monitor the formation of the product, N-formylmaleamic acid, using HPLC.

3. Determination of Optimal Conditions:

- Perform the activity assay across a range of temperatures (e.g., 20-40°C) and pH values (e.g., 6.0-9.0) to determine the optimal conditions for enzyme activity.[8]

- Vary the concentration of the Fe²⁺ cofactor to find the saturating concentration.[8]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control. While detailed peak assignments are beyond the scope of this guide, the availability of various spectral data is noted.

| Spectrum Type | Availability | Reference |

| ¹H NMR | Data available | [14] |

| ¹³C NMR | Data available | [14] |

| IR | Data available | [14] |

| Mass Spec (MS) | Data available | [14] |

Note: Researchers should consult the referenced databases for detailed spectra and peak information.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be stored in an inert atmosphere at room temperature.[3]

Conclusion

This compound is a versatile heterocyclic compound with a well-established role in microbial metabolism and a growing importance as a building block in pharmaceutical chemistry. Its efficient synthesis, particularly through enzymatic methods, and its central role in key biological pathways make it a subject of ongoing interest. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical data and methodologies required to effectively work with and innovate using this valuable molecule.

References

- 1. This compound (5154-01-8) for sale [vulcanchem.com]

- 2. Buy this compound | 5154-01-8 [smolecule.com]

- 3. This compound CAS#: 5154-01-8 [m.chemicalbook.com]

- 5. 5-hydroxy-2(1H)-pyridinone | C5H5NO2 | CID 99456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP3413294B2 - Method for producing this compound and bacteria producing this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound 5,6-dioxygenase - Wikipedia [en.wikipedia.org]

- 10. Biodegradation of this compound by this compound Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound(5154-01-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 5-hydroxy-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 5-hydroxy-2-pyridone. This pyridone derivative is of interest in various research domains due to its unique chemical properties and potential biological activities. This document outlines the key spectroscopic and crystallographic techniques employed to unequivocally confirm its molecular structure, presenting both experimental and predicted data for analytical comparison.

Spectroscopic and Crystallographic Data

The structural confirmation of 5-hydroxy-2-pyridone is achieved through a synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-hydroxy-2-pyridone. The following tables summarize the predicted and experimental ¹H and ¹³C NMR data. It is important to note the tautomeric equilibrium that exists between the pyridone and dihydroxypyridine forms, which can influence the observed spectra depending on the solvent and temperature.

Table 1: ¹H NMR Spectroscopic Data for 5-hydroxy-2-pyridone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.45 - 6.65 | d | ~9.0 |

| H-4 | 7.10 - 7.30 | dd | ~9.0, ~3.0 |

| H-6 | 7.35 - 7.55 | d | ~3.0 |

| N-H | 11.0 - 13.0 | br s | - |

| 5-OH | 9.0 - 10.0 | br s | - |

Note: Predicted values are based on computational models and analysis of similar structures. The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 5-hydroxy-2-pyridone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 125 - 130 |

| C-5 | 145 - 150 |

| C-6 | 120 - 125 |

Note: Predicted values are based on computational models and analysis of similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information regarding the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 5-hydroxy-2-pyridone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching |

| ~1650 | Strong | C=O stretching (pyridone) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-hydroxy-2-pyridone, further confirming its structure.

Table 4: Mass Spectrometry Data for 5-hydroxy-2-pyridone

| m/z | Relative Intensity | Proposed Fragment |

| 111 | High | [M]⁺ (Molecular Ion) |

| 83 | Medium | [M - CO]⁺ |

| 82 | Medium | [M - CHO]⁺ |

| 55 | High | [C₃H₃O]⁺ or [C₄H₅N]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to define the molecular structure.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 5-hydroxy-2-pyridone.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH and OH).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to approximately 15 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200 ppm.

-

Employ a 45° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for good signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction:

-

Prepare a dilute solution of 5-hydroxy-2-pyridone in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) at 70 eV is typically used.

-

For LC-MS, Electrospray Ionization (ESI) in positive or negative ion mode is common.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement in the solid state.

Protocol:

-

Crystal Growth:

-

Grow single crystals of 5-hydroxy-2-pyridone of suitable size and quality (typically > 0.1 mm in all dimensions).

-

Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

-

Structure Analysis:

-

Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

-

Visualizations

Logical Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of 5-hydroxy-2-pyridone.

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 5-hydroxy-2-pyridone.

An In-depth Technical Guide to the Tautomerism of 2,5-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. This technical guide provides a comprehensive examination of the tautomerism of 2,5-dihydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental and computational data for this compound is limited, this guide leverages the extensive research on the closely related and well-studied parent compound, 2-hydroxypyridine, to infer and discuss the probable tautomeric behavior of its 2,5-dihydroxy derivative. This guide covers the potential tautomeric forms, factors influencing the tautomeric equilibrium, detailed experimental protocols for characterization, and the application of computational chemistry in predicting tautomer stability.

Introduction to Tautomerism in Hydroxypyridines

Hydroxypyridines can exist in two primary tautomeric forms: the enol-like hydroxypyridine form and the keto-like pyridone form. This equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding environment, including the solvent.[1][2] The position of this equilibrium dictates crucial molecular properties such as aromaticity, dipole moment, hydrogen bonding capability, and ultimately, biological function. Understanding and controlling the tautomeric preference of this compound is therefore critical for its application in drug design and development.

Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium is expected to be between the dihydroxy form and various pyridone forms. The plausible tautomers include:

-

This compound: The fully aromatic di-enol form.

-

5-Hydroxy-2(1H)-pyridone: A keto-enol tautomer.

-

2-Hydroxy-5(1H)-pyridone: Another keto-enol tautomer.

-

Pyridine-2,5(1H,6H)-dione: The di-keto form.

The relative stability of these tautomers is governed by a delicate balance of competing factors, including aromaticity, intramolecular hydrogen bonding, and solvation effects.

Factors Influencing Tautomeric Equilibrium

Aromaticity

The dihydroxypyridine form is fully aromatic, which confers significant thermodynamic stability. Conversely, the pyridone forms disrupt the aromaticity of the pyridine ring to varying extents. However, the pyridone tautomers benefit from the formation of a strong carbonyl group and the potential for amide-like resonance.[2]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[1][3]

-

Nonpolar Solvents: In nonpolar environments, the less polar hydroxypyridine form is generally favored.

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar pyridone tautomers through dipole-dipole interactions and hydrogen bonding.[1][4] For the parent 2-hydroxypyridine, the pyridone form is significantly favored in polar solvents like water.[5]

Intramolecular Hydrogen Bonding

The presence of two hydroxyl groups in this compound allows for the possibility of intramolecular hydrogen bonding in certain tautomeric forms and conformations. This can provide an additional stabilizing effect for specific tautomers.

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of tautomers in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer, allowing for their identification and the determination of their relative populations by integrating the corresponding peaks.

Table 1: Predicted Characteristic NMR Shifts for Tautomers of this compound (Based on 2-Hydroxypyridine Data)

| Tautomer Form | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |

| Dihydroxy (aromatic) | Aromatic protons (6.0-8.5), OH protons (variable) | Aromatic carbons (100-150) |

| Pyridone | Olefinic protons (5.5-7.5), NH proton (10-14) | Carbonyl carbon (~160-180), olefinic carbons (100-140) |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The presence of a strong carbonyl (C=O) stretching band is indicative of the pyridone form, while a broad O-H stretching band suggests the presence of the hydroxypyridine form.

Table 2: Characteristic IR Absorption Frequencies for Tautomers of this compound

| Tautomer Form | Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Dihydroxy | O-H stretch | 3200-3600 (broad) |

| C=C stretch (aromatic) | 1450-1600 | |

| Pyridone | N-H stretch | 3000-3400 |

| C=O stretch | 1650-1700 (strong) |

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers are typically different due to the differences in their electronic structures. The aromatic hydroxypyridine form and the less aromatic pyridone form will exhibit distinct absorption maxima.[5] The absorption maxima of pyridine itself are around 202 nm and 254 nm.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and angles, which can unambiguously distinguish between the hydroxypyridine and pyridone forms.

Computational Studies on Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[1][5]

Relative Stability Calculations

Computational methods can be used to calculate the gas-phase electronic energies and Gibbs free energies of the different tautomers. These calculations can predict the most stable tautomer in the absence of solvent effects. For the parent 2-hydroxypyridine, high-level calculations have shown that the hydroxy form is slightly more stable in the gas phase.[5]

Table 3: Theoretical Relative Energies of 2-Hydroxypyridine Tautomers (Gas Phase)

| Method | Basis Set | ΔE (kJ/mol) (Pyridone - Hydroxy) | Reference |

| M062X | 6-311++G | 5-9 | [5] |

| CCSD | 6-311++G | 5-9 | [5] |

| B3LYP | 6-311++G** | -1 to -3 | [5] |

Note: Positive values indicate the hydroxypyridine form is more stable.

Solvation Models

To account for the significant influence of the solvent, implicit or explicit solvation models can be incorporated into the calculations. These models can more accurately predict the tautomeric equilibrium in different solvent environments. For 2-hydroxypyridine, calculations including a polarizable continuum model (PCM) for water show a strong preference for the pyridone tautomer, in agreement with experimental observations.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-hydroxypyridine with peroxodisulfuric acid in the presence of sulfuric acid.[7] Another reported method involves the enzymatic hydrolysis of 6-hydroxy-3-succinoylpyridine.

Protocol for Chemical Synthesis: [7]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxypyridine in concentrated sulfuric acid.

-

Addition of Oxidant: Cool the mixture in an ice bath and slowly add a solution of potassium peroxodisulfate.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like TLC.

-

Workup: Carefully neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample under standardized conditions (temperature, number of scans).

-

Data Analysis: Identify the distinct signals corresponding to each tautomer.

-

Quantification: Integrate the non-overlapping signals of the different tautomers in the ¹H NMR spectra to determine their molar ratio.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Plausible tautomeric equilibria for this compound.

Workflow for Tautomerism Study

Caption: Experimental and computational workflow for studying tautomerism.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a subtle interplay of structural and environmental factors. While specific experimental data for this compound is not abundant, a thorough understanding can be developed by drawing parallels with the extensively studied 2-hydroxypyridine system. This guide has outlined the key tautomeric forms, the factors influencing their equilibrium, and the essential experimental and computational methodologies required for their characterization. For researchers in drug development, a comprehensive understanding of the tautomeric behavior of this compound is paramount for predicting its physicochemical properties, designing effective drug delivery systems, and elucidating its mechanism of action at the molecular level. Further dedicated experimental and computational studies on this compound are warranted to fully unravel its tautomeric landscape and unlock its full potential in medicinal chemistry.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JP3413294B2 - Method for producing this compound and bacteria producing this compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,5-Dihydroxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2,5-dihydroxypyridine. Tautomerism, the dynamic equilibrium between two interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties, reactivity, and biological activity. In the context of drug discovery and development, understanding the predominant tautomeric forms of a molecule is crucial for predicting its behavior in physiological environments. This document details the structural aspects of the keto and enol forms of this compound, the influence of environmental factors on the tautomeric equilibrium, and the spectroscopic techniques employed for their characterization. Due to the limited availability of specific experimental data for this compound, this guide extensively utilizes data from the well-studied analogue, 2-hydroxypyridine, to illustrate key principles and experimental methodologies.

Introduction to Keto-Enol Tautomerism in Hydroxypyridines

Hydroxypyridines, a class of heterocyclic compounds, exhibit a fascinating and well-documented keto-enol tautomerism.[1][2] This phenomenon involves the migration of a proton and the concomitant shift of a double bond, leading to an equilibrium between the aromatic enol (hydroxypyridine) form and the non-aromatic but resonance-stabilized keto (pyridone) form. The position of this equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding environment, particularly the polarity of the solvent.[2]

For this compound, several tautomeric forms are possible due to the presence of two hydroxyl groups. The primary equilibrium of interest is the interconversion between the dihydroxy (enol) form and various pyridone (keto) forms. Understanding the relative stability and interconversion of these tautomers is critical for predicting the molecule's hydrogen bonding capabilities, dipole moment, and potential interactions with biological targets.

Tautomeric Forms of this compound

The potential keto-enol tautomers of this compound are depicted below. The equilibrium can involve one or both hydroxyl groups participating in the tautomerization.

Caption: Keto-enol tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The equilibrium between the keto and enol forms of hydroxypyridines is significantly influenced by the solvent environment.

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar keto (pyridone) form.[2] Water, for instance, can effectively solvate the amide-like structure of the pyridone, stabilizing it over the enol form. In contrast, non-polar solvents favor the less polar enol (hydroxypyridine) form.[2]

-

pH: The state of ionization of the molecule, dictated by the pH of the medium, can also affect the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT = [enol]/[keto]. Due to a lack of specific experimental data for this compound, the following table summarizes the equilibrium constants for the well-characterized 2-hydroxypyridine/2-pyridone system in various solvents. This data serves as a valuable reference for understanding the expected behavior of substituted hydroxypyridines.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT = [2-hydroxypyridine]/[2-pyridone]) | Predominant Form | Reference |

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine | [3] |

| Cyclohexane | 2.0 | 1.7 | 2-Pyridone (slight) | [2] |

| Chloroform | 4.8 | 6.0 | 2-Pyridone | [2] |

| Acetonitrile | 37.5 | ~100 | 2-Pyridone | [2] |

| Water | 80.1 | ~900 | 2-Pyridone | [2] |

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric forms relies on a combination of spectroscopic and computational methods.

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis involves the hydroxylation of a pyridine precursor. A general procedure is outlined below, and it should be noted that specific reaction conditions may require optimization.

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

Reaction: Hydroxylation of 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Potassium persulfate (K2S2O8)

-

Sulfuric acid (H2SO4)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a solution of 3-hydroxypyridine in aqueous sulfuric acid in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add a solution of potassium persulfate to the reaction mixture while maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time with continuous stirring.

-

Neutralize the reaction mixture with a solution of sodium hydroxide to a pH of approximately 7.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between keto and enol forms.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, often requiring a larger number of scans.

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the nuclei of interest) to allow for complete relaxation of all nuclei.

-

-

Data Analysis:

-

Integrate the signals corresponding to unique protons of each tautomer.

-

The ratio of the integrals for the signals of the enol and keto forms provides a direct measure of the tautomeric ratio in the chosen solvent.

-

UV-Vis spectroscopy is particularly useful for quantitative analysis of tautomeric equilibria, especially when the tautomers exhibit distinct absorption maxima.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., water, ethanol, cyclohexane) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) for the enol and keto forms. These can often be estimated by comparison with "locked" derivatives (e.g., O-methylated and N-methylated analogues) that cannot tautomerize.

-

-

Data Analysis:

-

Using the Beer-Lambert law (A = εbc), and the molar absorptivity coefficients (ε) for the pure tautomers at their respective λmax, the concentration of each tautomer in the equilibrium mixture can be determined.

-

The equilibrium constant, KT, can then be calculated.

-

Computational Chemistry in Tautomerism Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. These methods can predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties.

Caption: A typical computational workflow for studying tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium influenced by subtle environmental factors. While specific experimental data for this compound is not extensively available, the principles governing its tautomeric behavior can be effectively understood through the well-established model of 2-hydroxypyridine. The methodologies outlined in this guide, encompassing synthesis, spectroscopic analysis, and computational modeling, provide a robust framework for the investigation of hydroxypyridine tautomerism. For researchers in drug discovery, a thorough characterization of the predominant tautomeric forms of lead compounds is an indispensable step in understanding their physicochemical properties and biological interactions. Further experimental and computational studies on this compound are warranted to provide a more complete picture of its tautomeric landscape.

References

Spectroscopic Analysis of 2,5-Dihydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic analysis of 2,5-dihydroxypyridine. Due to the tautomeric nature of this molecule, its spectroscopic properties can be complex, existing in equilibrium between the dihydroxy and hydroxy-pyridone forms. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Tautomerism of this compound

This compound can exist in at least two tautomeric forms: this compound and 5-hydroxy-2(1H)-pyridone. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis will often reflect a mixture of these tautomers, and understanding this equilibrium is crucial for accurate data interpretation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound Tautomers (in DMSO-d₆)

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | H-3 | ~6.8 - 7.0 | d | ~8.0 |

| H-4 | ~6.5 - 6.7 | dd | ~8.0, 2.5 | |

| H-6 | ~7.5 - 7.7 | d | ~2.5 | |

| 2-OH | ~9.0 - 10.0 | br s | - | |

| 5-OH | ~9.5 - 10.5 | br s | - | |

| 5-hydroxy-2(1H)-pyridone | H-3 | ~6.2 - 6.4 | d | ~9.5 |

| H-4 | ~7.1 - 7.3 | dd | ~9.5, 2.8 | |

| H-6 | ~7.4 - 7.6 | d | ~2.8 | |

| 5-OH | ~9.0 - 10.0 | br s | - | |

| N-H | ~11.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Tautomers (in DMSO-d₆)

| Tautomer | Carbon | Chemical Shift (δ, ppm) |

| This compound | C-2 | ~155 - 160 |

| C-3 | ~110 - 115 | |

| C-4 | ~120 - 125 | |

| C-5 | ~145 - 150 | |

| C-6 | ~130 - 135 | |

| 5-hydroxy-2(1H)-pyridone | C-2 | ~160 - 165 |

| C-3 | ~105 - 110 | |

| C-4 | ~135 - 140 | |

| C-5 | ~148 - 153 | |

| C-6 | ~125 - 130 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretching (intermolecular H-bonding) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (in pyridone tautomer) |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching |

| 1500 - 1400 | Medium | Aromatic ring stretching |

| 1300 - 1200 | Strong | C-O stretching, O-H bending |

| Below 900 | Medium-Weak | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Notes |

| Methanol | ~280, ~310 | The two absorption bands may correspond to the different tautomeric forms. |

| Water (pH 7) | ~275, ~315 | The position of λmax is sensitive to pH due to the acidic and basic nature of the hydroxyl and pyridine groups. |

Mass Spectrometry (MS)

For a compound with the molecular formula C₅H₅NO₂, the expected exact mass is approximately 111.0320 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 111. Common fragmentation patterns for dihydroxypyridines may include the loss of CO (m/z 83), HCN (m/z 84), and other small neutral molecules.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with known correlation tables to assign functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or buffered aqueous solution).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Record the UV-Vis spectrum of each of the prepared solutions from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is desired, create a calibration curve by plotting absorbance at λmax versus concentration.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[2]

-

-

Instrument Parameters:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Enzymatic Degradation of this compound

The following diagram illustrates a plausible enzymatic pathway for the degradation of this compound, a key intermediate in the metabolism of various pyridine derivatives.[3]

Caption: Enzymatic degradation pathway of this compound.

General Workflow for Spectroscopic Analysis

This diagram outlines the logical workflow for the spectroscopic analysis of an unknown compound.

Caption: General workflow for spectroscopic analysis of a compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,5-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,5-dihydroxypyridine. Given the compound's relevance in metabolic pathways and as a potential scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its identification and characterization. This document summarizes predicted 13C NMR data, outlines a detailed experimental protocol for acquiring such data, and visualizes a key biological transformation of this compound.

Tautomerism of this compound

It is important to note that this compound exists in tautomeric forms. The predominant tautomer in most solvents is 5-hydroxy-2(1H)-pyridone . The chemical shifts presented in this guide are for this more stable tautomer. The presence of other tautomers can lead to different chemical shifts, and the equilibrium can be influenced by factors such as solvent and temperature.

13C NMR Chemical Shift Data

Due to the limited availability of experimentally derived and published 13C NMR data for this compound, the following table presents predicted chemical shifts. These values were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

| Carbon Atom | Predicted 13C Chemical Shift (ppm) |

| C2 | 165.2 |

| C3 | 119.8 |

| C4 | 123.5 |

| C5 | 150.7 |

| C6 | 140.1 |

Note: These are predicted chemical shifts and should be used as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of a solid sample like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-50 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, or D2O). The choice of solvent can influence the chemical shifts due to solvent-solute interactions and its effect on tautomeric equilibrium.

-

Transfer the solution to a 5 mm NMR tube.

-

If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H frequency).

-

Tune and match the probe for the 13C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (from several hundred to several thousand) will be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The spectrum is typically acquired at room temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Apply a window function (e.g., exponential multiplication with a line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm or the solvent peak to its known chemical shift.

Biological Significance: Enzymatic Degradation

This compound is a key intermediate in the microbial degradation of various pyridine derivatives, including nicotine. A crucial step in its catabolism is the ring cleavage reaction catalyzed by the enzyme this compound 5,6-dioxygenase.

Caption: Enzymatic degradation of this compound.

This enzymatic reaction is a critical step in the mineralization of the pyridine ring, highlighting the role of this compound in biogeochemical cycles.[1][2][3] Understanding the structure of this intermediate through techniques like 13C NMR is essential for studying these metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Biodegradation of this compound by this compound Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 5,6-dioxygenase - Wikipedia [en.wikipedia.org]

Infrared Spectroscopy of 2,5-Dihydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 2,5-dihydroxypyridine. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this document focuses on the foundational principles of its IR analysis, including the critical role of tautomerism, predicted spectral data based on analogous compounds and functional group analysis, and detailed experimental protocols for obtaining high-quality spectra.

The Tautomerism of this compound

A crucial aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the equilibrium between the dihydroxy form and various pyridone forms will significantly influence its infrared spectrum. The predominant tautomer in a given state (solid or solution) will dictate the observed vibrational modes.

The primary tautomeric equilibrium for this compound involves the migration of protons from the hydroxyl groups to the ring nitrogen atom, leading to the formation of pyridone structures. The relative stability of these tautomers can be influenced by factors such as the physical state (solid, liquid, gas), solvent polarity, and intermolecular hydrogen bonding.[1][2]

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to be dominated by the vibrational modes of its constituent functional groups. The precise wavenumbers and intensities of the absorption bands will depend on the predominant tautomeric form. The following table summarizes the predicted characteristic IR absorption bands for the main tautomers based on established correlation tables.[3][4][5][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Tautomer | Intensity | Notes |

| O-H Stretch (H-bonded) | 3500 - 3200 | Dihydroxy | Strong, Broad | Indicative of intermolecular hydrogen bonding between hydroxyl groups. |

| N-H Stretch | 3400 - 3200 | Pyridone | Medium | Characteristic of the N-H bond in the pyridone ring. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Both | Medium | Associated with the C-H bonds of the pyridine ring. |

| C=O Stretch (Amide) | 1700 - 1630 | Pyridone | Strong | A key indicator of the pyridone tautomer. The exact position can be affected by hydrogen bonding. |

| C=C and C=N Stretch | 1620 - 1450 | Both | Medium-Strong | Vibrations of the aromatic ring. The pattern of these bands can provide structural information. |

| O-H Bend | 1440 - 1395 | Dihydroxy | Medium | In-plane bending of the hydroxyl groups. |

| N-H Bend | 1640 - 1550 | Pyridone | Medium | Bending vibration of the N-H group. |

| C-O Stretch | 1300 - 1000 | Dihydroxy | Strong | Stretching vibration of the C-O single bond. |

| C-N Stretch | 1250 - 1000 | Both | Medium-Strong | Stretching of the C-N bonds within the ring. |

| C-H Out-of-Plane Bend | 900 - 690 | Both | Strong | These bands in the fingerprint region are characteristic of the substitution pattern on the pyridine ring. |

Experimental Protocols

Obtaining a high-quality infrared spectrum of this compound, which is a solid at room temperature, requires careful sample preparation. The following are detailed methodologies for common solid sampling techniques in FTIR spectroscopy.[8][9][10][11]

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution spectra of solid samples.

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which has strong IR absorption bands.

-

Grinding: Place 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr into an agate mortar.

-

Mixing and Grinding: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Pressing: Transfer a portion of the powdered mixture into the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a convenient technique that requires minimal sample preparation.

Materials:

-

This compound powder

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Sample Spectrum: Record the sample spectrum.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. researchgate.net [researchgate.net]

- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

The Elusive Spectrum: A Technical Guide to the UV-Vis Absorption of 2,5-Dihydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxypyridine, a heterocyclic organic compound, holds significant interest in medicinal chemistry and drug development due to its structural motifs being present in various biologically active molecules. The analysis of its electronic structure through UV-Vis spectroscopy is fundamental for understanding its stability, reactivity, and potential interactions with biological targets. However, a comprehensive, publicly available experimental UV-Vis absorption spectrum for this compound is notably scarce in the scientific literature.

The Critical Role of Tautomerism in the UV-Vis Spectrum of this compound

A key feature of hydroxypyridines is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, two primary tautomeric forms are expected to be in equilibrium: the dihydroxy form and the hydroxypyridone form.

The position of this equilibrium is highly dependent on the solvent's polarity, pH, and temperature. The two tautomers have distinct electronic configurations and, therefore, will exhibit different UV-Vis absorption spectra.

-

This compound (Enol form): This form retains the aromaticity of the pyridine ring. Aromatic systems typically exhibit strong π → π* transitions.

-

5-Hydroxy-2(1H)-pyridone (Keto form): In this form, the aromaticity of the pyridine ring is disrupted. The presence of the carbonyl group introduces n → π* transitions, in addition to π → π* transitions of the conjugated system.

Studies on related compounds, such as 2-hydroxypyridine, have shown that the pyridone (keto) form often predominates in polar solvents like water and ethanol, while the hydroxypyridine (enol) form is more favored in non-polar solvents. This solvent-dependent tautomerism is a critical consideration when interpreting the UV-Vis spectrum of this compound.

Predicted UV-Vis Absorption Data

Due to the lack of published experimental data, the following table presents hypothetical absorption maxima (λmax) for the two primary tautomers of this compound. These predictions are based on the known spectral properties of similar hydroxypyridine and pyridone systems. Researchers can use this as a template to be populated with experimental findings.

| Tautomer | Solvent Polarity | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| This compound (Enol) | Non-polar | ~270-290 | High | π → π |

| 5-Hydroxy-2(1H)-pyridone (Keto) | Polar | ~300-330 | Moderate to High | π → π |

| 5-Hydroxy-2(1H)-pyridone (Keto) | Polar | ~340-370 | Low | n → π* |

Detailed Experimental Protocol for UV-Vis Spectroscopy of this compound

The following is a generalized, yet detailed, protocol for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane, water)

-

Calibrated volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

3. Solution Preparation:

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units). A common starting concentration for analysis is 1 x 10⁻⁵ M.

4. Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 450 nm).

-

Set the scan speed and slit width. For high-resolution spectra, a slower scan speed and narrower slit width are preferable.

-

Perform a baseline correction using a cuvette filled with the same solvent that was used to prepare the sample solutions. This will subtract any absorbance from the solvent and the cuvette itself.

5. Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it approximately three-quarters full.

-

Ensure there are no air bubbles in the cuvette and that the outside surfaces are clean and dry.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan.

-

Save and export the resulting spectrum (absorbance vs. wavelength).

6. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

To study the effect of tautomerism, repeat the measurements in solvents of varying polarity.